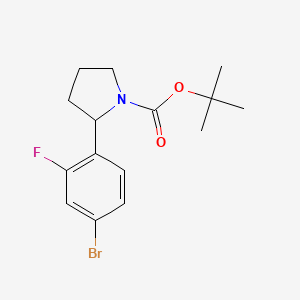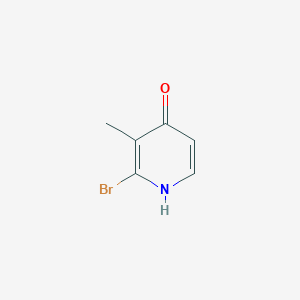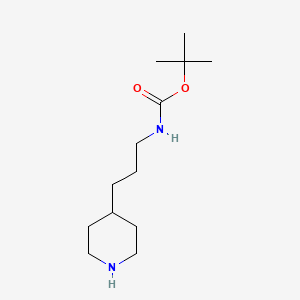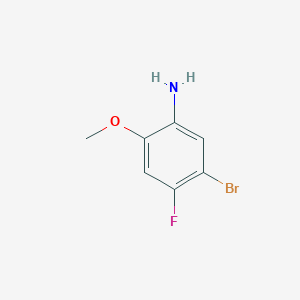![molecular formula C11H13ClN2 B1524759 [4-(Pyrrol-1-YL)phenyl]methanamine hcl CAS No. 886457-43-8](/img/structure/B1524759.png)
[4-(Pyrrol-1-YL)phenyl]methanamine hcl
Overview
Description
“[4-(Pyrrol-1-YL)phenyl]methanamine hcl” is a chemical compound with the CAS Number: 886457-43-8 . It has a molecular weight of 208.69 . The IUPAC name for this compound is [4- (1H-pyrrol-1-yl)phenyl]methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “[4-(Pyrrol-1-YL)phenyl]methanamine hcl” is 1S/C11H12N2.ClH/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13;/h1-8H,9,12H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“[4-(Pyrrol-1-YL)phenyl]methanamine hcl” has a molecular weight of 208.69 . More detailed physical and chemical properties might be available in specialized chemical databases.Scientific Research Applications
Anticancer Applications
The pyrrole moiety is a significant component in many anticancer agents. Derivatives of pyrrole have been shown to exhibit cytotoxic activity against various cancer cell lines . The incorporation of the pyrrol-1-yl group into phenylmethanamine could potentially enhance its activity against specific types of cancer, making it a valuable compound for oncological research.
Antiviral Therapy
Pyrrole derivatives are known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases . This suggests that [4-(Pyrrol-1-YL)phenyl]methanamine hcl could be explored as a potential antiviral agent, particularly in the treatment and management of HIV.
Antibacterial and Antifungal Agents
The pyrrole subunit is found in various therapeutically active compounds, including antibiotics and fungicides . Research into [4-(Pyrrol-1-YL)phenyl]methanamine hcl could lead to the development of new antibacterial and antifungal medications, addressing the growing concern of antibiotic resistance.
Anti-inflammatory Drugs
Pyrrole-containing compounds have applications in anti-inflammatory drugs . The structural features of [4-(Pyrrol-1-YL)phenyl]methanamine hcl could be optimized to develop novel anti-inflammatory agents with improved efficacy and reduced side effects.
Cholesterol-Lowering Drugs
Some pyrrole-based molecules are known to reduce cholesterol levels . [4-(Pyrrol-1-YL)phenyl]methanamine hcl could be investigated for its potential to act as a lipid-lowering agent, contributing to the treatment of hypercholesterolemia.
Antimalarial Agents
Pyrrole compounds have been identified as effective antimalarial agents . The unique structure of [4-(Pyrrol-1-YL)phenyl]methanamine hcl may offer a new avenue for the creation of antimalarial drugs, which is crucial in the fight against malaria, especially in regions where the disease is endemic.
Chemical Synthesis and Drug Design
The pyrrole ring is a versatile scaffold for the synthesis of complex organic molecules . [4-(Pyrrol-1-YL)phenyl]methanamine hcl can serve as an intermediate in the synthesis of various biologically active molecules, aiding in the design of new drugs with potential therapeutic applications.
Safety and Hazards
properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13;/h1-8H,9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINGFRBGAKNYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)

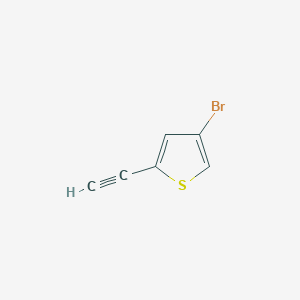

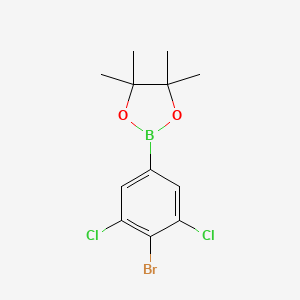

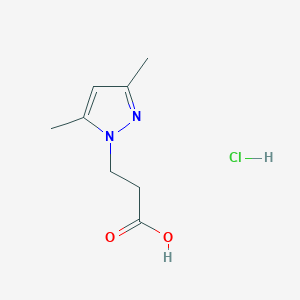
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)

